molecular formula C9H10N2O4 B181573 N-(2-Methoxy-5-nitrophenyl)acetamide CAS No. 33721-54-9

N-(2-Methoxy-5-nitrophenyl)acetamide

Cat. No. B181573
CAS RN: 33721-54-9
M. Wt: 210.19 g/mol
InChI Key: LNEITKYWXMCTLP-UHFFFAOYSA-N
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Patent
US08637658B2

Procedure details

2-Methoxy-5-nitroaniline 23 (13.17 gm, 0.078 moles) was dissolved in 60 ml tetrahydrofuran (THF) at room temperature under argon. Acetic anhydride (11.1 ml, 0.118 moles) was added. An orange solution was formed. The mixture was evaporated under reduced pressure, and kept under vacuum overnight to give N-(2-Methoxy-5-nitrophenyl)acetamide 24 (1H NMR (CDCl3) δ 9.20, 1H, br s; 7.99, 1H, d; 6.95, 1H, d; 4.02, 3H, s; 3.12, 1H, s; 2.26, 3H, s), which was suspended in 115 ml ethanol. 5% Palladium on carbon (8.05 gm) was added, followed by the slow addition of 8.05 ml hydrazine hydrate (1 ml/5 minutes). After 90 minutes of heating, TLC indicated the reduction was complete. The mixture was filtered and the cake was washed with six 100 ml portions of methanol. The combined filtrate was concentrated under reduced pressure, taken up in 100 ml methanol and filtered again through Celite. The filtrate was concentrated to an oil and triturated with DCM and methanol to give crystals of N-(3-amino-6-methoxyphenyl)acetamide 25 (12.8 gm, 91% from 23) in two crops. 1H NMR (CDCl3) δ 7.85, 1H, m; 7.80, 1H, br s; 6.67, 1H, d; 6.37, 1H, dd; 3.79, 3H, s; 3.5, 2H, br; 2.17, 3H, s.
Quantity
13.17 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:4]=1[NH2:5].[C:13](OC(=O)C)(=[O:15])[CH3:14]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:4]=1[NH:5][C:13](=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
13.17 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An orange solution was formed
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
kept under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.